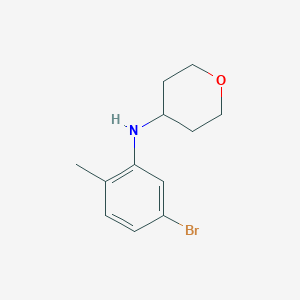
N-(5-bromo-2-methylphenyl)oxan-4-amine
概要
説明
N-(5-bromo-2-methylphenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₆BrNO. This compound is known for its unique properties and is used in various fields of research, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylphenyl)oxan-4-amine typically involves the reaction of 5-bromo-2-methylaniline with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
N-(5-bromo-2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-(5-bromo-2-methylphenyl)oxan-4-amine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Medicine: Research on potential therapeutic applications, including drug development, is ongoing.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of N-(5-bromo-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-methylphenyl)carbamic acid, 1,1-dimethylethyl ester
- tert-Butyl 5-bromo-2-methylphenylcarbamate
Uniqueness
N-(5-bromo-2-methylphenyl)oxan-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple research fields highlight its versatility and importance.
生物活性
N-(5-bromo-2-methylphenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom on a methyl-substituted phenyl ring and an oxan-4-amine moiety, which contributes to its unique chemical reactivity and potential interactions with biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to specific sites, potentially modulating enzymatic activities and influencing cellular processes. Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer pathways, similar to other brominated derivatives that have shown anticancer properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound could inhibit the growth of A549 cells (a model for NSCLC), with mechanisms involving apoptosis induction and autophagy blockage. This suggests potential therapeutic applications in cancer treatment .
2. Enzyme Interaction Studies
The compound has been studied for its ability to bind to specific enzymes. For instance, docking studies revealed that it could effectively interact with UNC51-like kinase 1 (ULK1), a key regulator of autophagy. This interaction is crucial as ULK1 is often overexpressed in various cancers, making it a target for therapeutic intervention .
3. Comparison with Similar Compounds
This compound is structurally similar to other compounds like N-(5-chloro-2-methylphenyl)oxan-4-amine, which also exhibit biological activities but differ in their reactivity due to the nature of the halogen substituents. Comparative studies highlight the unique efficacy of the brominated compound in modulating biological pathways.
特性
IUPAC Name |
N-(5-bromo-2-methylphenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRGOFHVHQKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















